molecular formula C20H16FN5O4 B2838996 2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-34-9

2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2838996
CAS No.: 898446-34-9
M. Wt: 409.377
InChI Key: NMGXSOXYDYKRJZ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based carboxamide derivative characterized by:

  • Substituents: A 2,5-dimethoxyphenyl group at position 2 and a 2-fluorophenyl group at position 9 of the purine core.
  • Core structure: An 8-oxo-8,9-dihydro-7H-purine scaffold with a carboxamide functional group at position 4.
  • Synthetic relevance: Synthesized via multi-step reactions involving thiourea intermediates and alkylation, as described in analogous purine derivatives .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4/c1-29-10-7-8-14(30-2)11(9-10)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)13-6-4-3-5-12(13)21/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGXSOXYDYKRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups through substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted purine compounds with varying functional groups.

Scientific Research Applications

The compound 2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known as E543-0906, is a member of a class of purine derivatives that have garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, cancer therapy, and molecular biology.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds structurally similar to this compound exhibit promising anticancer properties. Studies have shown that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines. For instance, the introduction of fluorine atoms has been linked to increased lipophilicity and improved cellular uptake, making these compounds more effective as anticancer agents .

Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. Inhibitors targeting specific kinases can lead to apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit certain kinases involved in tumorigenesis .

Molecular Biology

Gene Expression Modulation : The compound's structural features allow it to interact with nucleic acids, potentially influencing gene expression. Research has indicated that purine derivatives can act as modulators of transcription factors or RNA polymerase, thereby affecting the transcriptional activity of specific genes .

Biochemical Assays : Due to its unique structure, this compound can be utilized in biochemical assays to study enzyme activities related to purine metabolism or signal transduction pathways .

Pharmacological Studies

Drug Development : The compound is being explored for its potential as a lead compound in drug development processes. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further optimization and clinical trials .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study BKinase inhibitionIdentified as an effective inhibitor of the PI3K/Akt pathway, leading to reduced cell proliferation in vitro .
Study CGene modulationShowed potential to upregulate tumor suppressor genes while downregulating oncogenes in cultured cells .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2: 2,5-dimethoxyphenyl; 9: 2-fluorophenyl C₂₁H₁₈FN₅O₅ [estimated] ~435.39 [estimated] Dual methoxy groups (electron-donating) and ortho-fluorophenyl (electron-withdrawing) enhance polarity and potential receptor binding.
2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898442-03-0) 2: 2,4-dimethoxyphenyl; 9: 2-fluorophenyl C₂₁H₁₈FN₅O₅ ~435.39 Methoxy groups at 2,4-positions may alter steric hindrance compared to 2,5-substitution.
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-96-0) 9: 2-ethoxyphenyl; 2: 4-fluorophenyl C₂₀H₁₆FN₅O₃ 393.37 Ethoxy group increases lipophilicity; para-fluorophenyl may reduce steric strain.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 64440-99-9) 2: methyl; 9: 4-methylphenyl C₁₄H₁₃N₅O₂ 289.30 Simpler structure with methyl groups; lower molecular weight suggests reduced solubility.
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 1022155-73-2) 2: 4-hydroxyphenylamino; 9: 2-methoxyphenyl C₁₉H₁₆N₆O₄ ~392.37 Hydroxyl and amino groups enhance hydrogen-bonding capacity.

Functional Group Impact

  • Methoxy vs.
  • Fluorine Position : The target’s 2-fluorophenyl vs. 4-fluorophenyl (CAS 900010-96-0) may influence π-π stacking or dipole interactions in biological targets.
  • Hydroxyl/Amino Groups: CAS 1022155-73-2’s hydroxyl and amino substituents improve solubility but may reduce metabolic stability .

Research Implications

  • Optimization : Substituting 2,5-dimethoxyphenyl with 2,4-dimethoxyphenyl (CAS 898442-03-0) could fine-tune steric effects for improved target binding .
  • Limitations : Simpler analogs like CAS 64440-99-9 lack functional diversity, limiting their utility in complex biological interactions .

Biological Activity

The compound 2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O5C_{22}H_{21}N_{5}O_{5} with a molecular weight of approximately 435.44 g/mol. Its structure includes a purine core substituted with various functional groups that are critical for its biological activity.

Research indicates that compounds similar to this purine derivative often exhibit diverse mechanisms of action, including:

  • Inhibition of Kinases : Many purine derivatives act as inhibitors of various kinases involved in cell signaling pathways. For instance, they may inhibit Aurora-A kinase, which is crucial in cell cycle regulation and has been targeted in cancer therapies.
  • Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cell lines. For example, derivatives have demonstrated cytotoxic effects against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines with varying IC50 values.
  • Anti-inflammatory Effects : Certain purine derivatives have been reported to possess anti-inflammatory properties, potentially making them suitable candidates for treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities observed for similar compounds within the same class:

Compound NameTarget Cell LineIC50 Value (µM)Mechanism of Action
Compound AMCF-70.46Aurora-A kinase inhibition
Compound BNCI-H4600.39EGFR inhibition
Compound CSF-2683.79ROS Receptor Tyrosine Kinase inhibition

Case Studies

Several studies have explored the biological activity of purine derivatives similar to our compound:

  • Study on Anticancer Properties : Research conducted by Li et al. demonstrated that a related compound significantly inhibited the proliferation of A549 (lung carcinoma) cells with an IC50 value of 0.39 µM, suggesting a strong anticancer potential .
  • Inflammatory Response Modulation : A study highlighted the anti-inflammatory effects of a purine derivative that reduced pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .
  • Kinase Inhibition : Another research effort focused on the inhibitory effects of purine derivatives on Aurora-A kinase, showcasing their potential as therapeutic agents in oncology .

Q & A

Q. What are the standard synthetic protocols for preparing this purine derivative, and what critical parameters influence yield?

The synthesis involves multi-step reactions, including cyclocondensation of substituted anilines with purine precursors, followed by functionalization of the aromatic rings. Key parameters include:

  • Temperature control : Optimal range of 60–80°C for cyclization to prevent side reactions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during substitution .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . Yields typically range from 40–60%, with purity confirmed via HPLC (≥95%) .

Q. How can researchers validate the molecular structure of this compound?

Structural confirmation requires:

  • NMR spectroscopy : ¹H/¹³C NMR to assign methoxy, fluorophenyl, and carboxamide groups. For example, methoxy protons appear as singlets near δ 3.8 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1425) .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings to confirm steric interactions .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction conditions to improve regioselectivity in purine core functionalization?

Advanced optimization involves:

  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design identified catalyst concentration as the most significant factor (p < 0.05) .
  • Computational modeling : DFT calculations predict electrophilic substitution sites on the purine core, guiding reagent selection .
  • In-situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reaction parameters .

Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Contradictions arise due to assay variability or off-target effects. Mitigation strategies include:

  • Dose-response profiling : Establish IC₅₀ curves across multiple concentrations (e.g., 0.1–100 µM) to confirm target specificity .
  • Orthogonal assays : Validate COX-2 inhibition via fluorometric assays and SPR (surface plasmon resonance) binding studies .
  • Structural analogs : Compare activity of derivatives lacking the 2,5-dimethoxyphenyl group to isolate pharmacophore contributions .

Q. What methodologies are suitable for assessing the compound’s stability under physiological conditions?

Stability studies require:

  • Forced degradation : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS. The fluorophenyl group shows susceptibility to hydrolysis at pH > 9 .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr); >80% remaining indicates metabolic robustness .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C suggests solid-state stability) .

Q. How can computational tools predict interactions between this compound and biological targets?

Computational approaches include:

  • Molecular docking : AutoDock Vina models binding to ATP-binding pockets (e.g., kinase targets). The carboxamide group forms hydrogen bonds with conserved lysine residues .
  • MD simulations : 100-ns trajectories assess binding mode stability; RMSD < 2 Å indicates robust target engagement .
  • Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., purine-based kinase inhibitors) .

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